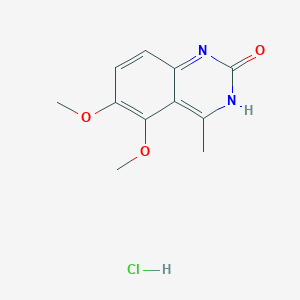
Methyl 2-amino-6-methylbenzothiazole-4-carboxylate
Descripción general
Descripción
Methyl 2-amino-6-methylbenzothiazole-4-carboxylate, also known as Methyl MBT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the benzothiazole family, which is known for its diverse biological activities, including antimicrobial, anticancer, and antitumor properties.
Mecanismo De Acción
The mechanism of action of Methyl 2-amino-6-methylbenzothiazole-4-carboxylate MBT is not fully understood. However, it has been proposed that the compound induces apoptosis in cancer cells by activating the caspase pathway. It has also been suggested that Methyl 2-amino-6-methylbenzothiazole-4-carboxylate MBT inhibits the growth of microorganisms by disrupting their cell membrane.
Biochemical and Physiological Effects:
Methyl 2-amino-6-methylbenzothiazole-4-carboxylate MBT has been found to have a low toxicity profile and does not cause any significant adverse effects on the human body. However, further studies are required to determine the long-term effects of the compound on human health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 2-amino-6-methylbenzothiazole-4-carboxylate MBT has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. However, the compound has some limitations, including its low solubility in water and some organic solvents, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the research on Methyl 2-amino-6-methylbenzothiazole-4-carboxylate MBT. One of the most promising areas of research is its potential as an anticancer agent. Further studies are required to determine the efficacy of the compound in different types of cancer and to develop new formulations for its delivery. Another future direction is the development of new materials using Methyl 2-amino-6-methylbenzothiazole-4-carboxylate MBT as a building block. The unique properties of the compound can be exploited to create materials with novel properties and applications. Finally, more studies are required to determine the long-term effects of the compound on human health and to ensure its safety for use in different applications.
Conclusion:
Methyl 2-amino-6-methylbenzothiazole-4-carboxylate 2-amino-6-methylbenzothiazole-4-carboxylate is a promising compound with potential applications in various fields, including medicine, agriculture, and material science. The synthesis method is relatively simple, and the compound has a low toxicity profile. Further studies are required to determine the efficacy of the compound in different applications and to ensure its safety for use in humans.
Aplicaciones Científicas De Investigación
Methyl 2-amino-6-methylbenzothiazole-4-carboxylate MBT has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, Methyl 2-amino-6-methylbenzothiazole-4-carboxylate MBT has shown promising results as an anticancer agent by inducing apoptosis in cancer cells. It has also been found to possess antimicrobial properties and can be used to develop new antibiotics. In agriculture, Methyl 2-amino-6-methylbenzothiazole-4-carboxylate MBT can be used as a fungicide to prevent crop diseases. In material science, Methyl 2-amino-6-methylbenzothiazole-4-carboxylate MBT can be used as a building block for the synthesis of new materials with unique properties.
Propiedades
Número CAS |
106429-20-3 |
|---|---|
Fórmula molecular |
C10H10N2O2S |
Peso molecular |
222.27 g/mol |
Nombre IUPAC |
methyl 2-amino-6-methyl-1,3-benzothiazole-4-carboxylate |
InChI |
InChI=1S/C10H10N2O2S/c1-5-3-6(9(13)14-2)8-7(4-5)15-10(11)12-8/h3-4H,1-2H3,(H2,11,12) |
Clave InChI |
RTZHEQRECNAMDJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C2C(=C1)SC(=N2)N)C(=O)OC |
SMILES canónico |
CC1=CC(=C2C(=C1)SC(=N2)N)C(=O)OC |
Sinónimos |
4-Benzothiazolecarboxylicacid,2-amino-6-methyl-,methylester(9CI) |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


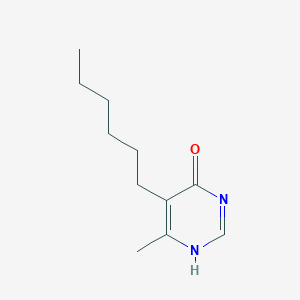

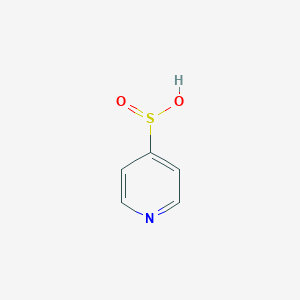
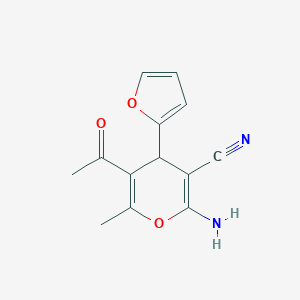
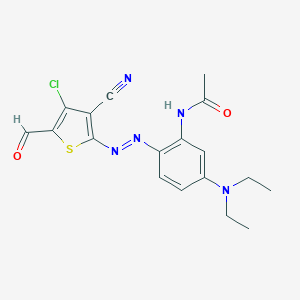

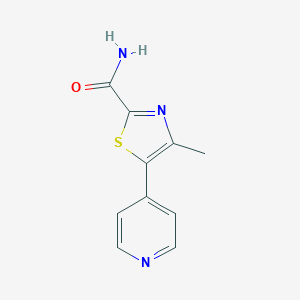
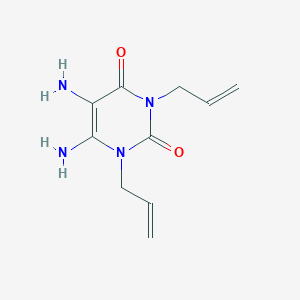


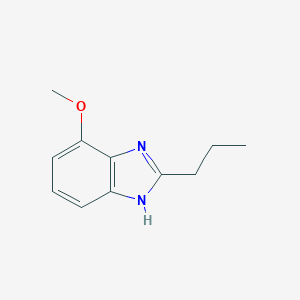
![(3S,8S,9S,10R,11S,13R,14S,17S)-3,11-dihydroxy-17-(2-hydroxyacetyl)-10-methyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-13-carbaldehyde](/img/structure/B12293.png)
